

# In-Depth Technical Guide: Structural and Chemical Properties of AH001

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AH001    |           |
| Cat. No.:            | B1230206 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Taipei, Taiwan - AnHorn Medicines has developed **AH001**, a first-in-class, topically administered small molecule protein degrader for the treatment of androgenetic alopecia (AGA).[1][2][3] This document provides a comprehensive overview of the available structural, chemical, and preclinical data for **AH001**.

#### Introduction

Androgenetic alopecia is a common hair loss disorder driven by the binding of dihydrotestosterone (DHT) to the androgen receptor (AR) in hair follicle cells.[2][4] **AH001** is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the AR protein, thereby addressing a key driver of AGA.[1][2] Developed using AnHorn Medicines' proprietary AI-powered drug discovery platform, **AH001** has recently completed a Phase I clinical trial in the United States, demonstrating a favorable safety and tolerability profile.[1][5]

### **Structural and Chemical Properties**

While the precise chemical structure of **AH001** is proprietary, information from patent filings and scientific disclosures allows for a general characterization. **AH001** is a bifunctional small molecule, a hallmark of PROTACs, consisting of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. A patent from AnHorn Medicines (WO2024002206A1) describes a series of such compounds, with "Compound 29" highlighted for its potent AR degradation activity.[6]



Table 1: Physicochemical and In Vitro Properties of AH001 (Exemplified as Compound 29)

| Property              | Value                                                                   | Source                   |
|-----------------------|-------------------------------------------------------------------------|--------------------------|
| Mechanism of Action   | Androgen Receptor Degrader                                              | [1][2]                   |
| Target Protein        | Androgen Receptor (AR)                                                  | [1][2]                   |
| E3 Ligase Recruited   | (Not explicitly stated, typically<br>Cereblon or VHL for AR<br>PROTACs) | General PROTAC knowledge |
| DC50 (AR Degradation) | 10-25 nM (in LNCaP cells)                                               | [6]                      |
| Administration Route  | Topical                                                                 | [2]                      |

### **Mechanism of Action and Signaling Pathway**

**AH001** operates through a targeted protein degradation mechanism. By binding simultaneously to the androgen receptor and an E3 ubiquitin ligase, it forms a ternary complex. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This approach differs from traditional AR inhibitors by eliminating the entire protein, which may offer a more profound and durable therapeutic effect.





Click to download full resolution via product page

Figure 1: Mechanism of Action of AH001.

## Preclinical Efficacy and Safety In Vitro Androgen Receptor Degradation

The potency of **AH001** in degrading the androgen receptor was assessed in the LNCaP human prostate cancer cell line, which is a standard model for AR-related research.

Table 2: In Vitro AR Degradation



| Cell Line | Assay                   | Endpoint | Result   |
|-----------|-------------------------|----------|----------|
| LNCaP     | Western Blot or similar | DC50     | 10-25 nM |

#### In Vivo Efficacy in a Murine Model of AGA

**AH001** has demonstrated significant efficacy in reversing hair loss in a dihydrotestosterone (DHT)-induced murine model of androgenetic alopecia. Topical administration of **AH001** was shown to stimulate hair follicle regrowth.[2]

Table 3: In Vivo Efficacy in Murine AGA Model

| Animal Model                                 | Treatment     | Outcome                                                |
|----------------------------------------------|---------------|--------------------------------------------------------|
| Male C57BL/6 mice with DHT-induced hair loss | Topical AH001 | Recovery of hair damage and increased skin color score |

### **Preclinical Safety and Tolerability**

Preclinical studies have indicated a favorable safety profile for **AH001**. Due to its topical administration, systemic exposure is minimized, reducing the potential for adverse effects commonly associated with oral anti-androgen therapies.[2] Phase I clinical trial results in human volunteers confirmed that **AH001** was safe and well-tolerated across all tested dose levels, with no drug-related adverse events reported.[1][5]

## Experimental Protocols In Vitro Androgen Receptor Degradation Assay

Objective: To determine the concentration of **AH001** required to degrade 50% of the androgen receptor (DC50) in a relevant cell line.

#### Methodology:

 Cell Culture: LNCaP cells are cultured in appropriate media supplemented with fetal bovine serum.

#### Foundational & Exploratory





- Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of AH001 for a specified period (e.g., 24 hours).
- Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the androgen receptor and a loading control (e.g., GAPDH or β-actin).
- Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The AR band intensity is normalized to the loading control, and the DC50 value is calculated from the dose-response curve.





Click to download full resolution via product page

Figure 2: Workflow for AR Degradation Assay.

## **Murine Model of Androgenetic Alopecia**



Objective: To evaluate the in vivo efficacy of topically applied **AH001** in a testosterone-induced hair loss model.

#### Methodology:

- Animal Model: Male C57BL/6 mice are used.
- Synchronization of Hair Follicles: The hair on the dorsal skin of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.
- Induction of AGA: Dihydrotestosterone (DHT) or testosterone is administered to induce an AGA-like phenotype, characterized by delayed hair regrowth.[4][7]
- Topical Treatment: A solution of AH001 or a vehicle control is applied topically to the shaved dorsal skin daily for a defined period.
- Efficacy Assessment: Hair regrowth is monitored and can be quantified by various methods, including visual scoring of the skin color (which darkens as hair follicles enter the anagen phase), and measurement of the area of hair regrowth.
- Histological Analysis: At the end of the study, skin biopsies can be taken for histological analysis to assess hair follicle morphology and density.

#### Conclusion

**AH001** is a promising, novel androgen receptor degrader with a targeted mechanism of action for the treatment of androgenetic alopecia. Preclinical data has demonstrated its potency in degrading the androgen receptor and its efficacy in a relevant animal model of hair loss. The successful completion of a Phase I clinical trial underscores its favorable safety profile. Further clinical development will be crucial to fully elucidate the therapeutic potential of **AH001**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 4. Hair growth stimulated by allogenic adipose-derived stem cells supplemented with ATP in a mouse model of dihydrotestosterone-induced androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AnHorn Medicines' Al-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 6. WO2024002206A1 Bifunctional compound and pharmaceutical composition comprising the bifunctional compound, and method for treating androgen receptor related diseases by using the same Google Patents [patents.google.com]
- 7. A mouse model of androgenetic alopecia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structural and Chemical Properties of AH001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230206#structural-and-chemical-properties-of-ah001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com